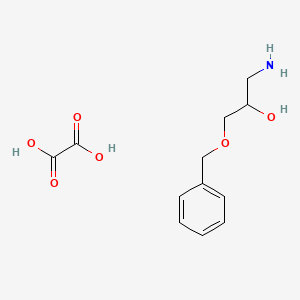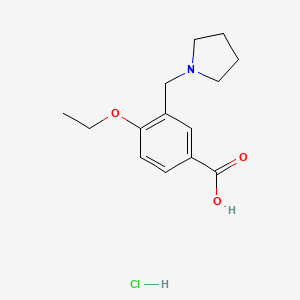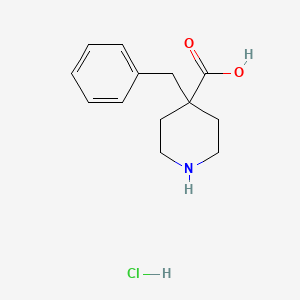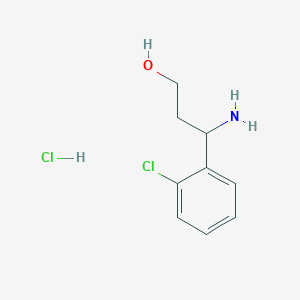
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine
Overview
Description
“1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine featuring a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also features a sulfonyl functional group attached to a bromo-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an ethyl group attached to one of the nitrogen atoms of the piperazine, and a (5-Bromo-2-methylphenyl)sulfonyl group attached to the other nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The piperazine ring might participate in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the bromine atom might increase its polarity and potentially its boiling point .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its sulfonyl and piperazine groups are functional handles that can undergo various chemical reactions. For example, it can participate in Suzuki-Miyaura coupling reactions, which are pivotal in constructing carbon-carbon bonds . This reaction is widely used for synthesizing complex organic molecules, including pharmaceuticals and polymers.
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Future Directions
properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQSHWOTHWHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)

![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)



![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)

![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)